2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a heterocyclic compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Synthesis Analysis
The synthesis of these types of compounds involves multiple steps . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The compound shows potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
Thiazole resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Medicinal Chemistry and Therapeutic Potential
A notable area of application for sulfonamide derivatives is in the development of therapeutic agents for various diseases. Research has shown that sulfonamide compounds exhibit a range of biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral effects. For instance, a study by Küçükgüzel et al. (2013) synthesized a series of novel sulfonamide derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage, indicating their potential for therapeutic applications (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Another significant application is in the field of photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with sulfonamide groups, demonstrating high singlet oxygen quantum yield. These properties are crucial for the effectiveness of PDT, where the generation of singlet oxygen leads to the destruction of cancerous cells. The study suggests that these compounds have the potential to be used as Type II photosensitizers in PDT (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are also explored for their inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. For example, Röver et al. (1997) described the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, highlighting their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Advanced Materials and Sensing Applications
In materials science, sulfonamide compounds are investigated for their optical properties and applications in sensing. Kucharski et al. (1999) studied the first hyperpolarizability of new sulfonamide amphiphiles, indicating their potential in non-linear optical applications. These findings suggest applications in the development of optical devices and materials with enhanced electronic properties (Kucharski et al., 1999).
Mechanism of Action
Target of Action
The compound, 2,4-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives are known to interact with various enzymes or receptors involved in cellular processes.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . The electron-deficient aryl group in the compound could result in a more acidic sulfonamide NH proton, enabling a stronger charged interaction with its target .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
properties
IUPAC Name |
2,4-difluoro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S2/c1-11-9-12(18-23-16-3-2-8-22-19(16)27-18)4-6-15(11)24-28(25,26)17-7-5-13(20)10-14(17)21/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAJRCREQORBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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